5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 144140-01-2
VCID: VC16182606
InChI: InChI=1S/C17H15ClN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+
SMILES:
Molecular Formula: C17H15ClN4O2S
Molecular Weight: 374.8 g/mol

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

CAS No.: 144140-01-2

Cat. No.: VC16182606

Molecular Formula: C17H15ClN4O2S

Molecular Weight: 374.8 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol - 144140-01-2

Specification

CAS No. 144140-01-2
Molecular Formula C17H15ClN4O2S
Molecular Weight 374.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H15ClN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+
Standard InChI Key FCQLWCKKPSKFEI-VXLYETTFSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC
Canonical SMILES COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Introduction

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound belonging to the triazole family. It features a triazole ring substituted with a thiol group, an amino group, a chlorophenyl moiety, and a dimethoxybenzylidene structure. This compound has a molecular formula of C17H15ClN4O2S and a molecular weight of approximately 374.85 g/mol .

Structural Features

The structural components of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol include:

  • Triazole Ring: The core structure of the compound, which provides a framework for various biological activities.

  • Thiol Group: Contributes to the compound's reactivity and potential for forming bonds with biological targets.

  • Chlorophenyl Moiety: Enhances the compound's lipophilicity and may contribute to its biological activity.

  • Dimethoxybenzylidene Group: Increases solubility and reactivity due to its electron-donating properties.

Synthesis

The synthesis of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. The process may include condensation reactions and cyclization steps to form the triazole ring.

Biological Activities

Compounds similar to 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol have shown various biological activities, including antimicrobial and antifungal properties. The chlorophenyl group and the dimethoxybenzylidene structure are believed to contribute to these activities by enhancing interactions with biological targets.

Applications

The potential applications of this compound include:

  • Medicinal Chemistry: As a candidate for developing new drugs due to its biological activities.

  • Chemical Synthesis: Used as a precursor or intermediate in the synthesis of other complex molecules.

Comparison with Analogous Compounds

Compound NameStructureUnique Features
5-(3-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiolSimilar to the target compound but with a different chlorophenyl positionExhibits antimicrobial and antifungal activities.
5-(4-Chlorophenyl)-4-(dimethylaminobenzylidene)amino-1H-1,2,4-triazole-3-thiolSimilar structure with a dimethylamino group instead of dimethoxybenzylideneEnhanced solubility due to the dimethylamino group.
5-(2-Ethoxyphenyl)-4-amino-1H-1,2,4-triazole-3-thiolEthoxy substitution instead of chlorophenylMay alter pharmacokinetics.

Research Findings

Research on compounds similar to 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol suggests that variations in substituents can significantly impact biological activity and chemical reactivity. The unique combination of functional groups in this compound may confer distinct properties compared to its analogs.

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